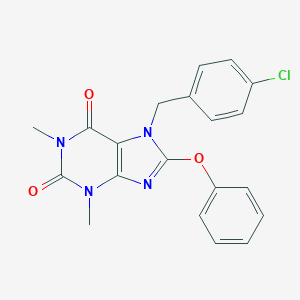
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as Ro 31-8220, and it belongs to the family of purine derivatives.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the protein kinase, preventing the phosphorylation of its substrates. This inhibition of protein kinases leads to the modulation of several cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, including leukemia cells, breast cancer cells, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high potency and specificity for protein kinases. This compound has been shown to have inhibitory effects on several protein kinases, making it a useful tool for studying the role of protein kinases in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Careful dose-response studies and specificity assays should be performed to ensure the validity of the experimental results.
Future Directions
For the research of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione include the development of more specific and potent inhibitors of protein kinases. This compound has shown promising results in inhibiting several protein kinases, but more research is needed to understand its full potential in modulating cellular processes. In addition, the use of this compound in combination with other drugs or therapies should be explored for its potential synergistic effects. Finally, the development of new methods for the delivery of this compound to target tissues or cells should be investigated to improve its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis method for 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the condensation of 4-chlorobenzylamine with 3,7-dimethylxanthine to form 7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione. The second step involves the reaction of this intermediate compound with phenoxyacetyl chloride to form this compound. This synthesis method has been optimized for high yield and purity of the final product.
Scientific Research Applications
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase G (PKG). These protein kinases are involved in many cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Properties
Molecular Formula |
C20H17ClN4O3 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O3/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
PFVKIEILYFQLHI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)








![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
